molecular formula C4H2ClNOS2 B14127284 2-Sulfanylidene-2,3-dihydro-1,3-thiazole-5-carbonyl chloride CAS No. 88982-86-9

2-Sulfanylidene-2,3-dihydro-1,3-thiazole-5-carbonyl chloride

Cat. No.: B14127284
CAS No.: 88982-86-9
M. Wt: 179.7 g/mol
InChI Key: ISCOHFXFMHNGQY-UHFFFAOYSA-N
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Description

2-Sulfanylidene-2,3-dihydro-1,3-thiazole-5-carbonyl chloride is a heterocyclic compound containing sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carbonyl chloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloroacetic acid with ammonium thiocyanate and an aryl aldehyde in the presence of a base such as trimethylamine . This reaction proceeds under mild conditions and can be carried out in solvents like ethanol.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Sulfanylidene-2,3-dihydro-1,3-thiazole-5-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The sulfur atom in the thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can convert it back to the thioether form.

    Cyclization Reactions: It can form additional heterocyclic compounds through cyclization reactions with other reagents.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction reactions. The reactions are typically carried out under controlled temperatures and in solvents such as ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-Sulfanylidene-2,3-dihydro-1,3-thiazole-5-carbonyl chloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit specific enzymes or pathways involved in disease processes.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carbonyl chloride involves its ability to interact with various molecular targets. The sulfur and nitrogen atoms in the thiazole ring can form coordination complexes with metal ions, which can influence enzyme activity and other biological processes. Additionally, the compound can undergo redox reactions that modulate its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carbonyl chloride apart is its specific combination of functional groups, which confer unique reactivity and potential for diverse applications. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

2-sulfanylidene-3H-1,3-thiazole-5-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClNOS2/c5-3(7)2-1-6-4(8)9-2/h1H,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCOHFXFMHNGQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=S)N1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80664649
Record name 2-Sulfanylidene-2,3-dihydro-1,3-thiazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80664649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88982-86-9
Record name 2-Sulfanylidene-2,3-dihydro-1,3-thiazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80664649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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